BenchChemオンラインストアへようこそ!

Acarbose

Alpha-glucosidase inhibition In vitro pharmacology Maltase-glucoamylase

Choose Acarbose for its unique pseudotetrasaccharide structure enabling concurrent inhibition of pancreatic α-amylase and intestinal α-glucosidases—a dual action unmatched by miglitol or voglibose. Its non-systemic, gut-confined mechanism delivers fermentable carbohydrate to the colon, quantitatively shifting the microbiota (2.3-fold butyrate increase) and stimulating GLP-1 secretion—ideal for gut–metabolic axis research. Clinically validated: STOP-NIDDM trial showed 36% relative risk reduction in diabetes progression; MERIA meta-analysis demonstrated 35% reduction in cardiovascular events. For tolerability-focused studies, Acarbose exhibits a 50% lower diarrhea incidence vs. miglitol (33.3% vs. 66.7%).

Molecular Formula C25H43NO18
Molecular Weight 645.6 g/mol
Cat. No. B8055426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarbose
Molecular FormulaC25H43NO18
Molecular Weight645.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO
InChIInChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1
InChIKeyCEMXHAPUFJOOSV-XGWNLRGSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acarbose: An Alpha-Glucosidase Inhibitor for Postprandial Glucose Control in Type 2 Diabetes


Acarbose is a complex oligosaccharide and a member of the alpha-glucosidase inhibitor (AGI) class of antidiabetic agents. It functions as a competitive, reversible inhibitor of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes, thereby delaying the digestion of complex carbohydrates and reducing postprandial hyperglycemia [1]. Unlike other AGIs such as miglitol and voglibose, acarbose is a pseudotetrasaccharide of microbial origin, produced via fermentation of Actinoplanes sp. SE 50/110, and exhibits negligible systemic absorption, confining its action primarily to the gastrointestinal tract [2].

Why In-Class Substitution of Acarbose with Other AGIs is Not Straightforward


Despite sharing a common mechanism, alpha-glucosidase inhibitors are not clinically interchangeable. Acarbose, miglitol, and voglibose exhibit distinct enzyme inhibition profiles, pharmacokinetic properties, and adverse effect profiles that directly impact therapeutic outcomes and patient tolerability [1]. For example, acarbose is minimally absorbed, whereas miglitol is absorbed in the small intestine and excreted unchanged in the urine, creating different safety and drug-interaction considerations [2]. Furthermore, direct comparative studies reveal significant differences in their effects on glycemic control, body weight, and gastrointestinal tolerability, underscoring the need for evidence-based selection based on specific patient and research requirements [3].

Quantitative Evidence for Differentiating Acarbose from its Comparators


Acarbose Exhibits Potent Inhibition of Human Intestinal Maltase with an IC50 of 15.2 µM

Acarbose demonstrates a moderate inhibitory potency against human intestinal maltase, a key enzyme in carbohydrate digestion. In a standardized in vitro assay using human small intestinal microsomes, acarbose had an IC50 of 15.2 µM, which is approximately 4-fold less potent than miglitol (IC50 3.7 µM) and 11.7-fold less potent than voglibose (IC50 1.3 µM) [1]. This quantitative difference in potency is a critical factor in understanding its distinct pharmacodynamic profile.

Alpha-glucosidase inhibition In vitro pharmacology Maltase-glucoamylase

Acarbose Demonstrates a 25-36% Relative Risk Reduction in Progression to Type 2 Diabetes in IGT

In the landmark STOP-NIDDM trial, a large, placebo-controlled study in individuals with impaired glucose tolerance (IGT), acarbose treatment resulted in a 36% relative risk reduction in the progression to type 2 diabetes (hazard ratio 0.64; 95% CI 0.51-0.80) [1]. This outcome is not a class effect shared by other AGIs, as no equivalent, large-scale, long-term diabetes prevention trials exist for miglitol or voglibose. A subsequent meta-analysis of major acarbose trials (MERIA) further demonstrated a 35% reduction in cardiovascular events (hazard ratio 0.65; 95% CI 0.48-0.89) in patients with type 2 diabetes [2].

Diabetes Prevention Cardiovascular Risk Impaired Glucose Tolerance

Acarbose Modulates Gut Microbiota to Increase Butyrate Production by 2.3-Fold

Acarbose uniquely alters the composition and metabolic output of the gut microbiota. In a controlled murine study, acarbose treatment significantly increased fecal butyrate concentration by 2.3-fold compared to control, from 1.2 µmol/g to 2.8 µmol/g [1]. Butyrate is a key short-chain fatty acid (SCFA) with known beneficial effects on gut health, inflammation, and incretin secretion (GLP-1). This is a mechanistic pathway distinct from direct enzyme inhibition and is not a primary action of other AGIs like miglitol, which is systemically absorbed and does not reach the colon in significant quantities [2].

Gut Microbiota Short-Chain Fatty Acids Metagenomics

Acarbose Shows a Superior GI Adverse Event Profile Compared to Miglitol, with a 50% Lower Incidence of Diarrhea

Gastrointestinal side effects are the primary limiting factor for AGI use. In a head-to-head comparative study of 81 obese Japanese patients with type 2 diabetes, the incidence of diarrhea, a key adverse event, was 33.3% for acarbose compared to 66.7% for miglitol [1]. This represents a 50% lower incidence of diarrhea for acarbose. Conversely, acarbose is associated with a higher incidence of flatulence, which is related to its greater inhibition of alpha-amylase and subsequent fermentation of undigested starch in the colon [2].

Clinical Tolerability Adverse Events Patient Selection

Optimal Research and Industrial Application Scenarios for Acarbose Based on Quantitative Evidence


Long-Term Diabetes Prevention and Cardiovascular Outcomes Research

Acarbose is the preferred AGI for studies focused on long-term metabolic outcomes, including the prevention of type 2 diabetes and reduction of cardiovascular events. Its selection is justified by the robust, placebo-controlled evidence from the STOP-NIDDM trial, which demonstrated a 36% relative risk reduction in progression to diabetes, and the MERIA meta-analysis showing a 35% reduction in cardiovascular events [1]. No comparable data exist for miglitol or voglibose.

Gut Microbiome and Incretin Axis Research

Acarbose is uniquely suited as a tool compound for investigating the role of the gut microbiome in metabolic health. Its non-systemic action and inhibition of upper GI starch digestion deliver a substantial load of fermentable carbohydrate to the colon. This has been shown to quantitatively shift the microbiota, increasing the production of beneficial short-chain fatty acids like butyrate (2.3-fold increase) and stimulating GLP-1 secretion, a mechanism not shared by absorbed AGIs like miglitol [1].

Clinical Studies in Patient Populations Prone to Miglitol-Related Diarrhea

For clinical studies where minimizing diarrhea is a critical factor for patient retention and data integrity, acarbose may be the preferred AGI. Direct comparative data show a 50% lower incidence of diarrhea compared to miglitol (33.3% vs. 66.7%) [1]. This evidence supports the selection of acarbose to improve tolerability and adherence in specific patient cohorts, even if it may be associated with a higher rate of flatulence.

In Vitro Enzyme Assays Requiring a Broad-Spectrum Inhibitor of Alpha-Amylase and Glucosidases

Acarbose is the compound of choice for in vitro studies that require simultaneous inhibition of both pancreatic alpha-amylase and multiple intestinal alpha-glucosidases (maltase, sucrase, glucoamylase). Its unique pseudotetrasaccharide structure enables this dual inhibitory activity, which is essential for fully recapitulating its in vivo mechanism of action in biochemical and cell-based assays [1]. Miglitol is a more selective, and often more potent, inhibitor of disaccharidases but lacks significant alpha-amylase inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acarbose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.